molecular formula C25H31N5O4 B11355729 N-{2-[(4-methylpiperidin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}-2-(4-nitrophenoxy)acetamide

N-{2-[(4-methylpiperidin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}-2-(4-nitrophenoxy)acetamide

Cat. No.: B11355729
M. Wt: 465.5 g/mol
InChI Key: RGCVIDFHSMRNAU-UHFFFAOYSA-N
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Description

N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole core, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This is followed by the introduction of the piperidine and nitrophenoxy groups through a series of substitution and coupling reactions. Common reagents used in these steps include various halides, amines, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving high temperatures and pressures, as well as the use of solvents and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert nitro groups to amines.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the benzodiazole core or the piperidine ring.

Common Reagents and Conditions

Common reagents include halides, amines, and catalysts such as palladium or platinum. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE shares similarities with other benzodiazole derivatives, such as:
    • N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE
    • N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE

Uniqueness

The uniqueness of N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C25H31N5O4

Molecular Weight

465.5 g/mol

IUPAC Name

N-[2-[(4-methylpiperidin-1-yl)methyl]-1-propylbenzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C25H31N5O4/c1-3-12-29-23-9-4-19(15-22(23)27-24(29)16-28-13-10-18(2)11-14-28)26-25(31)17-34-21-7-5-20(6-8-21)30(32)33/h4-9,15,18H,3,10-14,16-17H2,1-2H3,(H,26,31)

InChI Key

RGCVIDFHSMRNAU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])N=C1CN4CCC(CC4)C

Origin of Product

United States

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